Zirconium(IV) hexafluoroacetylacetonate
Overview
Description
Zirconium(IV) hexafluoroacetylacetonate, also known as Zr(hfacac)4, is a complex of zirconium(IV) with the hexafluoroacetylacetonate ligand. This compound is of interest due to its coordination chemistry and potential applications in various fields, including materials science and catalysis.
Synthesis Analysis
The synthesis of Zr(hfacac)4 can be achieved through the reaction of Zr(IV) compounds with hexafluoroacetylacetonate ligands. For instance, the reaction of NbCl4(THF)2 with Tl(hfacac) leads to the formation of the hexafluoroacetylacetonato derivative of niobium (IV), Nb(hfacac)4, which suggests a similar synthetic route could be employed for the zirconium(IV) derivative . Additionally, Zr(IV) acetylacetonate has been used as an initiator in the polymerization of various monomers, indicating its reactivity and potential for forming complex structures .
Molecular Structure Analysis
The molecular structure of Zr(hfacac)4 has been characterized by X-ray crystallography. The compound crystallizes in a monoclinic space group with a square antiprismatic coordination around the zirconium atom. The coordination mode of the ligands is slightly deviated from ideal geometries, which is common in such complexes . The Zr-O bond distances typically range between 2.14-2.23 Å, as observed in related zirconium(IV) β-diketonate complexes .
Chemical Reactions Analysis
Zirconium(IV) complexes, including Zr(hfacac)4, can participate in various chemical reactions. For example, Zr(IV) acetylacetonate has been used as a catalyst in the synthesis of quinoxalines and pyrido[2,3-b]pyrazines, demonstrating the catalytic versatility of Zr(IV) compounds . The reactivity of such complexes can be attributed to the electronic and steric properties of the ligands, as well as the coordination environment of the zirconium center.
Physical and Chemical Properties Analysis
The physical and chemical properties of Zr(hfacac)4 are influenced by its molecular structure. The compound's crystal lattice is stabilized by van der Waals interactions, and the coordination environment of the zirconium atom is defined by eight oxygen atoms from the β-diketonate ligands . The compound's stability and reactivity make it suitable for applications in material synthesis and as a catalyst in organic transformations .
Scientific Research Applications
Thermal Properties and Vapor Pressure Studies
Zirconium(IV) β-diketonates, including Zirconium(IV) hexafluoroacetylacetonate, have been explored for their thermal properties. Studies have investigated their thermal behavior using thermogravimetry and differential scanning calorimetry. These methods helped define thermodynamic characteristics of melting processes and the saturated vapor pressure temperature dependencies of these compounds (Zherikova et al., 2008). Additionally, the study of the temperature dependence of saturated vapor pressure of Zirconium(IV) hexafluoroacetylacetonate has provided insights into its evaporation and sublimation thermodynamics (Morozova et al., 1996).
Structural Studies and Applications
Research on the crystal structure of Zirconium(IV) hexafluoroacetylacetonate has been conducted to understand its molecular arrangement. This includes analyzing its coordination environment and intermolecular interactions, which are critical for its potential applications in various fields (Zherikova et al., 2007).
Catalytic Applications
The use of Zirconium(IV) hexafluoroacetylacetonate in catalysis has been explored. It has shown potential in increasing the catalytic activity of metal-organic frameworks. This enhancement is attributed to its role in the substitution of terephthalates by trifluoroacetate, leading to a more open framework with numerous active sites (Vermoortele et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;zirconium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H2F6O2.Zr/c4*6-4(7,8)2(12)1-3(13)5(9,10)11;/h4*1,12H;/b4*2-1-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWHHGRRFFBJHC-ZVXPXTILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Zr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Zr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F24O8Zr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zirconium(IV) hexafluoroacetylacetonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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